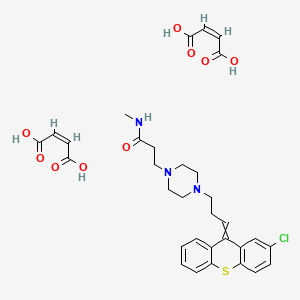
Clothixamide maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clothixamide maleate is a chemical compound with the molecular formula C24H28ClN3OS.2C4H4O4 and a molecular weight of 674.161 . It is known for its role as a dopamine antagonist and has been investigated for its potential use in the treatment of mental diseases and control of excited states . Additionally, it exhibits potent antiemetic properties .
Preparation Methods
The preparation of clothixamide maleate involves several synthetic routes. One method includes reacting chlorobenzonitrile with 2-halopyridine under the action of sodium amide to obtain a crude product of 2-(4-chlorophenyl)-2-(pyridine-2-yl)acetonitrile. This crude product is then reacted with an ethyl acetate solution of hydrogen chloride to obtain 2-(4-chlorophenyl)-2-(pyridine-2-yl)acetonitrile hydrochloride precipitate . This method is noted for its simplicity, lower equipment requirements, and suitability for industrial scale-up production .
Chemical Reactions Analysis
Clothixamide maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Clothixamide maleate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on biological systems, particularly its role as a dopamine antagonist.
Medicine: It is investigated for its potential use in the treatment of mental diseases and control of excited states.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Clothixamide maleate exerts its effects by acting as a dopamine antagonist. It binds to dopamine receptors, blocking the action of dopamine and thereby reducing the symptoms associated with mental diseases and excited states . This mechanism of action is similar to other dopamine antagonists used in the treatment of mental disorders.
Comparison with Similar Compounds
Clothixamide maleate can be compared with other similar compounds, such as chlorpheniramine maleate and dexchlorpheniramine maleate. These compounds also act as antagonists to histamine H1 receptors and are used in the treatment of allergic reactions . this compound is unique in its potent antiemetic properties and its specific use in the control of excited states .
Similar Compounds
- Chlorpheniramine maleate
- Dexchlorpheniramine maleate
Properties
CAS No. |
4434-20-2 |
|---|---|
Molecular Formula |
C32H36ClN3O9S |
Molecular Weight |
674.2 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide |
InChI |
InChI=1S/C24H28ClN3OS.2C4H4O4/c1-26-24(29)10-12-28-15-13-27(14-16-28)11-4-6-19-20-5-2-3-7-22(20)30-23-9-8-18(25)17-21(19)23;2*5-3(6)1-2-4(7)8/h2-3,5-9,17H,4,10-16H2,1H3,(H,26,29);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
PDAUESICMCKTDM-SPIKMXEPSA-N |
Isomeric SMILES |
CNC(=O)CCN1CCN(CC1)CCC=C2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CNC(=O)CCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















